![molecular formula C27H29N3O2S B13823396 (5Z)-3-cyclohexyl-2-(4-ethoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B13823396.png)
(5Z)-3-cyclohexyl-2-(4-ethoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,5Z)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a cyclohexyl group, an ethoxyphenyl group, and an indole moiety. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2-methyl-1H-indole-3-carbaldehyde with 4-ethoxyaniline to form an imine intermediate. This intermediate is then reacted with cyclohexyl isothiocyanate to yield the final thiazolidinone product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2Z,5Z)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(2Z,5Z)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2Z,5Z)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Indole derivatives: Studied for their wide range of biological activities.
Cyclohexyl compounds: Used in various chemical and pharmaceutical applications.
Uniqueness
What sets (2Z,5Z)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This compound’s ability to interact with multiple molecular targets makes it a versatile candidate for various research and therapeutic applications.
Propiedades
Fórmula molecular |
C27H29N3O2S |
|---|---|
Peso molecular |
459.6 g/mol |
Nombre IUPAC |
3-cyclohexyl-2-(4-ethoxyphenyl)imino-5-[(Z)-(2-methylindol-3-ylidene)methyl]-1,3-thiazol-4-ol |
InChI |
InChI=1S/C27H29N3O2S/c1-3-32-21-15-13-19(14-16-21)29-27-30(20-9-5-4-6-10-20)26(31)25(33-27)17-23-18(2)28-24-12-8-7-11-22(23)24/h7-8,11-17,20,31H,3-6,9-10H2,1-2H3/b23-17+,29-27? |
Clave InChI |
KWDIAFKREUTROY-SGPGCWOQSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)N=C2N(C(=C(S2)/C=C/3\C(=NC4=CC=CC=C43)C)O)C5CCCCC5 |
SMILES canónico |
CCOC1=CC=C(C=C1)N=C2N(C(=C(S2)C=C3C(=NC4=CC=CC=C43)C)O)C5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(4R)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline](/img/structure/B13823315.png)
![N'-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylbenzohydrazide](/img/structure/B13823316.png)
![3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl methyl sulfide](/img/structure/B13823322.png)
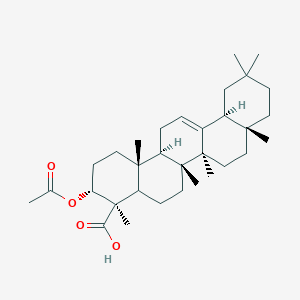
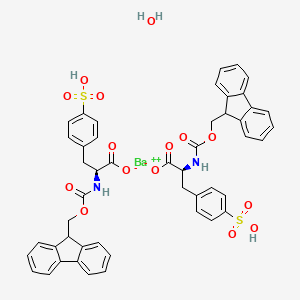
![6'-amino-1-(3-methoxybenzyl)-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13823346.png)
![6-iodo-3-(4-methoxyphenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B13823352.png)
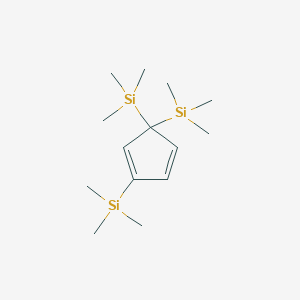
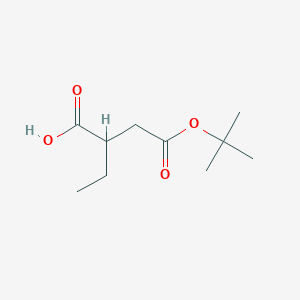

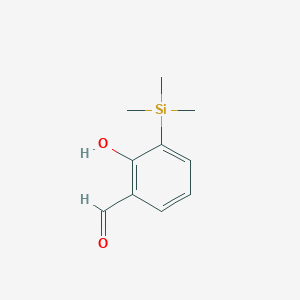
![Benz[e]-as-indacene-7,10-dione, 1,2,3,4,5,6,6a,6b,8,9,10a,10b-dodecahydro-](/img/structure/B13823387.png)


